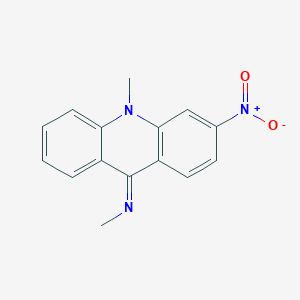
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is a synthetic organic compound belonging to the acridine family Acridines are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine typically involves the nitration of acridine derivatives followed by the introduction of dimethylamino groups. One common method includes:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitrated acridine is then reacted with dimethylamine under basic conditions to introduce the dimethylamino groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form N-oxide derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
N-oxide derivatives: Formed by the oxidation of the compound.
Substituted acridines: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential antimicrobial and anticancer effects. The dimethylamino groups enhance its solubility and facilitate its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and dimethylamino groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89076-58-4 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
N,10-dimethyl-3-nitroacridin-9-imine |
InChI |
InChI=1S/C15H13N3O2/c1-16-15-11-5-3-4-6-13(11)17(2)14-9-10(18(19)20)7-8-12(14)15/h3-9H,1-2H3 |
Clé InChI |
BPRBMSSGYZAWPG-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C2=C(C=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
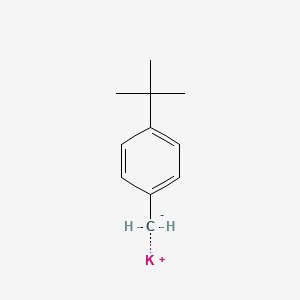

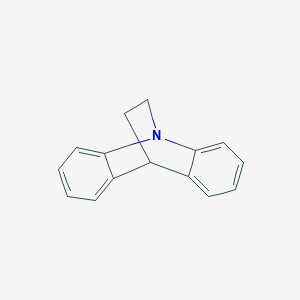
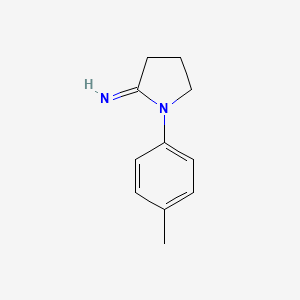
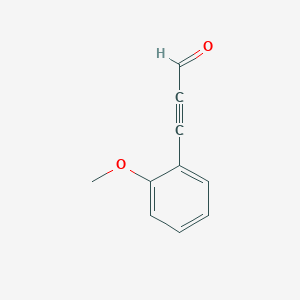
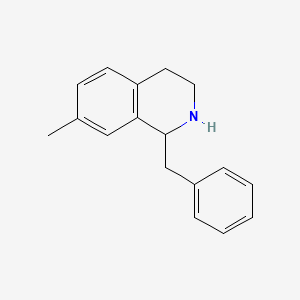
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
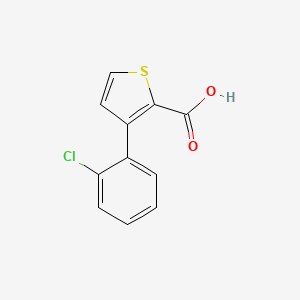
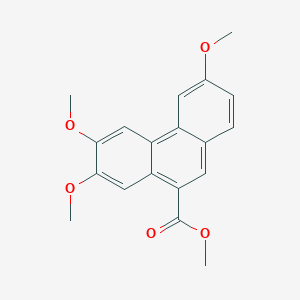
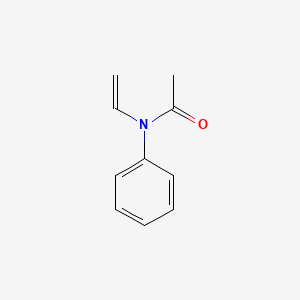
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
